

# Acalisib Preclinical Selectivity and Potency Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Acalisib

CAS No.: 870281-34-8

Cat. No.: S548988

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The table below summarizes the key quantitative data on **Acalisib**'s selectivity, primarily derived from biochemical and cell-based assays [1] [2] [3].

**Table 1: In Vitro Selectivity Profile of Acalisib (GS-9820)**

Target / Parameter	IC <sub>50</sub> Value	Selectivity Ratio (vs. PI3K $\delta$ )	Assay Type / Notes
PI3K $\delta$ (p110 $\delta$ )	12.7 - 14 nM	--	Biochemical lipid kinase assay [1] [2] [4]
PI3K $\alpha$ (p110 $\alpha$ )	5,441 nM	~428-fold	Biochemical lipid kinase assay [2] [4] [5]
PI3K $\beta$ (p110 $\beta$ )	3,377 nM	~266-fold	Biochemical lipid kinase assay [2] [4] [5]
PI3K $\gamma$ (p110 $\gamma$ )	1,389 nM	~109-fold	Biochemical lipid kinase assay [2] [4] [5]
hVps34 (Class III)	12.7 $\mu$ M	>1000-fold	Binding selectivity profiling at 10 $\mu$ M [2] [4]
mTOR	>10 $\mu$ M	>780-fold	Binding selectivity profiling at 10 $\mu$ M [2] [4]
DNA-PK	18.7 $\mu$ M	>1470-fold	Binding selectivity profiling at 10 $\mu$ M [2] [4]

Target / Parameter	IC <sub>50</sub> Value	Selectivity Ratio (vs. PI3Kδ)	Assay Type / Notes
FcεRI (Cell-based)	EC <sub>50</sub> = 14 nM	--	Human basophil activation assay (CD63 expression) [1] [6]
fMLP (Cell-based)	EC <sub>50</sub> = 2,065 nM	~147-fold	PI3Kγ-mediated CD63 expression in basophils [2] [4]

## Experimental Protocols for Key Assays

The following methodologies are cited in the references and provide the foundation for the data in Table 1.

- **Biochemical Lipid Kinase Assays** [2] [4]
  - **Purpose:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Acalisib** against different PI3K isoforms and related kinases.
  - **Procedure:**
    - A stock solution of **Acalisib** is prepared in DMSO.
    - Ten-point dose-response curves are generated by testing the compound over a concentration range (e.g., 5 to 10,000 nM).
    - The kinase activity of purified enzymes (PI3Kα, β, δ, γ, hVps34, DNA-PK, mTOR) is measured in the presence of ATP at a concentration consistent with the K<sub>m</sub> for each enzyme.
    - The resulting inhibition data is used to calculate IC<sub>50</sub> values.
- **Kinase Binding Selectivity Profiling** [2] [4]
  - **Purpose:** To comprehensively evaluate the binding selectivity of **Acalisib** across a wide panel of kinases.
  - **Procedure:**
    - **Acalisib** is tested at a single high concentration (10 μM) in ATP site-dependent competition binding assays against a large panel of kinases (e.g., 393 kinases).
    - The compound is considered active if it reduces binding to immobilized probes to less than 35% of the DMSO control.
- **PI3K Isoform-Selective Cell-Based Assays** [2] [4]
  - **Purpose:** To confirm isoform selectivity in a cellular context.

- **Procedure:**

- **PI3K $\alpha$ / $\beta$  Signaling:** Murine embryonic fibroblasts are serum-starved and pre-treated with **Acalisib** before stimulation with PDGF (to activate PI3K $\alpha$ ) or Lysophosphatidic Acid (LPA, to activate PI3K $\beta$ ). Cell lysates are analyzed by Western blot to measure levels of phosphorylated Akt (pAkt) and total Akt.
- **PI3K $\delta$ / $\gamma$  Signaling:** The inhibition of Fc $\epsilon$ RI (PI3K $\delta$ -mediated) and fMLP (PI3K $\gamma$ -mediated) signaling is measured in a human basophil activation assay, with CD63 cell surface expression as the readout [1].

## Clinical Trial Efficacy and Safety Data

**Acalisib** has been evaluated in a Phase 1b clinical trial (NCT01705847) for relapsed/refractory lymphoid malignancies [1] [6] [7]. The data below provides a performance comparison in a clinical context.

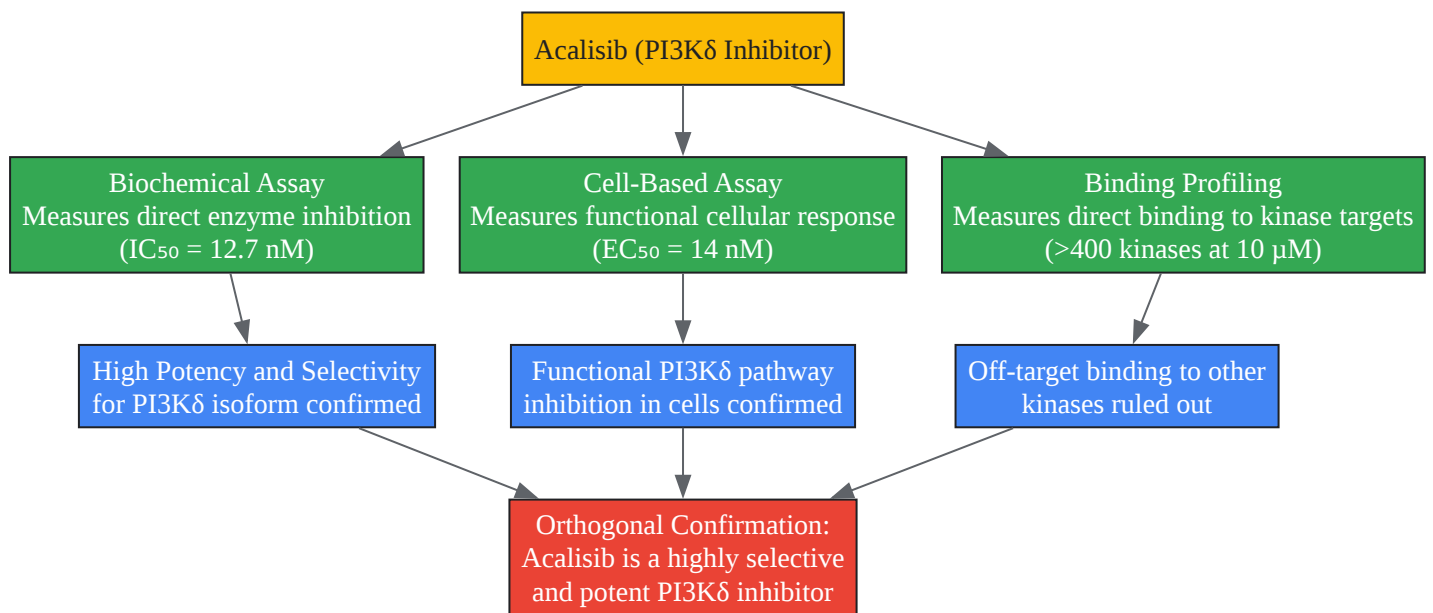
**Table 2: Clinical Outcomes from the Phase 1b Study of Acalisib Monotherapy** *Data cutoff: August 17, 2016; Median follow-up: 6 months [1] [6]*

Parameter	Overall (n=38)	CLL Patients (n=22)	NHL/HL Patients (n=16)	Notes
<b>Overall Response Rate (ORR)</b>	42.1%	53.3%	28.6%	All responses were Partial Responses (PRs) [1].
<b>Lymph Node Response</b>	N/A	85.7%	36.4%	Percentage of patients with a reduction in target nodal areas [1].
<b>Median Progression-Free Survival (PFS)</b>	N/A	16.6 months	4.0 months	For patients initially treated with 400 mg BID [1].
<b>Most Frequent Adverse Events (AEs)</b>	Diarrhea (23.7%), Rash (21.1%), Elevated ALT/AST (13.2%), Infections			Most AEs were Grade 1-2; Grade $\geq$ 3 AEs occurred in 55.3% of patients [1].

## Orthogonal Assay Confirmation and Workflow

The concept of orthogonal assays involves using different methodological principles to confirm a compound's activity and selectivity, thereby increasing confidence in the data. The available information on **Acalisib** allows for the construction of a confirmatory workflow based on the search results.

The diagram below illustrates how different experimental methods were used to orthogonally confirm **Acalisib**'s mechanism of action and selectivity.



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This multi-faceted approach demonstrates that **Acalisib**'s profile is not an artifact of a single assay system but is consistently observed across different experimental paradigms.

## Interpretation and Research Implications

- **High Selectivity:** The data from orthogonal assays consistently shows **Acalisib** is a highly selective PI3Kδ inhibitor with minimal off-target activity against other PI3K classes or related kinases [2] [3] [4].

This makes it a valuable tool for dissecting the specific roles of PI3K $\delta$  in biological processes.

- **Clinical Translation:** The preclinical selectivity translated to clinical activity, particularly in CLL, which is a B-cell malignancy where PI3K $\delta$  plays a critical role [1] [8]. However, the safety profile observed in the clinic, including immune-mediated and infectious toxicities, is consistent with the known class effects of PI3K $\delta$  inhibitors [1] [6] [8].
- **Comparative Context:** When comparing **Acalisib** to other PI3K inhibitors, its primary differentiator is its high isoform selectivity. This may offer a potential advantage in reducing off-target toxicities, though this must be balanced against the class-effect toxicities inherent to PI3K $\delta$  inhibition.

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To cite this document: Smolecule. [Acalisib Preclinical Selectivity and Potency Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548988#acalisib-orthogonal-assay-confirmation>]

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